Product packaging for JWH 022(Cat. No.:CAS No. 209414-16-4)

JWH 022

Cat. No.: B608270
CAS No.: 209414-16-4
M. Wt: 339.4 g/mol
InChI Key: IVVCMEGHVSDGFJ-UHFFFAOYSA-N
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Description

Classification and Chemical Nomenclature of JWH-022 within Synthetic Cannabinoids

JWH-022 is classified as a synthetic cannabinoid. Chemically, it is described as a methanone (B1245722) derivative featuring a naphthalenyl group attached to an indole (B1671886) moiety. ontosight.ai Its formal name is 1-naphthalenyl(1-(4-penten-1-yl)-1H-indol-3-yl)-methanone. ontosight.aiunodc.orgcaymanchem.com This nomenclature highlights its core structural components: a naphthalene (B1677914) group, a methanone linking group, and an indole base with a pentenyl chain attached to the indole nitrogen.

Historical Context of JWH-022 Discovery and Research Significance

The JWH series of compounds, including JWH-022, were synthesized by Dr. John W. Huffman and his research group. wikipedia.organtoniocasella.euwikipedia.org The primary objective of this research was to investigate the structure and function of the mammalian endocannabinoid system. wikipedia.org These compounds were developed as research tools to study cannabinoid receptors and delineate the structure-activity relationships of cannabinoid ligands. frontiersin.orgnih.gov While JWH-018, a closely related compound, was one of the first synthetic cannabinoids identified in commercially available "herbal smoking blends" around 2008, the emergence of synthetic cannabinoids in such products spurred significant research interest from forensic and pharmacological perspectives. antoniocasella.euwikipedia.orgdrugsandalcohol.ie JWH-022 itself has been identified as a thermal degradation product of the synthetic cannabinoid AM-2201 in studies analyzing smoke condensates. drugsandalcohol.ieeuropa.eu Research into JWH-022 and similar compounds remains ongoing due to their interactions with cannabinoid receptors and their presence in various matrices analyzed in scientific studies. ontosight.ai

Structural Relationship of JWH-022 to Other Indole-Based Synthetic Cannabinoids (e.g., JWH-018)

JWH-022 shares a close structural relationship with other indole-based synthetic cannabinoids, particularly JWH-018. Both compounds are part of the naphthoylindole family, characterized by a naphthalene group linked to an indole core via a methanone (ketone) linker at the indole's 3-position. wikipedia.orgwikipedia.org The primary structural difference between JWH-022 and JWH-018 lies in the substituent attached to the nitrogen atom (N1) of the indole ring. In JWH-018, this substituent is a saturated pentyl chain. wikipedia.org In contrast, JWH-022 features a 4-penten-1-yl chain, meaning it has a double bond at the terminal position of the five-carbon alkyl chain. ontosight.aiunodc.orgcaymanchem.com This subtle difference in the N-alkyl chain contributes to the distinct chemical identity and potential pharmacological profile of JWH-022 compared to JWH-018.

Research findings on the pharmacological activity of synthetic cannabinoids often involve assessing their binding affinity and efficacy at the cannabinoid receptors, particularly CB1 and CB2. JWH-022 is known to act as an agonist at both CB1 and CB2 receptors, although its specific affinity and efficacy have been noted as less extensively characterized compared to some other synthetic cannabinoids. ontosight.ai For comparison, JWH-018 is reported as a full agonist at both CB1 and CB2 receptors, with reported binding affinities (Ki) of 9.00 ± 5.00 nM at CB1 and 2.94 ± 2.65 nM at CB2. wikipedia.orgwikipedia.org Studies comparing the binding affinities of various synthetic cannabinoids, including some JWH compounds, have been conducted to understand their interactions with cannabinoid receptors. nih.govresearchgate.net

While specific detailed research findings solely focused on JWH-022's receptor binding characteristics are less prevalent in the provided search snippets compared to JWH-018, the structural similarity suggests that JWH-022 would also exhibit affinity for cannabinoid receptors. The presence of the terminal double bond in the pentenyl chain of JWH-022, compared to the saturated pentyl chain of JWH-018, represents a key structural variation that can influence receptor interaction and metabolic pathways.

Compound NamePubChem CID
JWH-02210382701 , 209414-16-4 (CAS) unodc.orgcaymanchem.com
JWH-01810382701 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO B608270 JWH 022 CAS No. 209414-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVCMEGHVSDGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016344
Record name JWH-022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-16-4
Record name JWH-022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9G132G9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Research of Jwh 022

Established Synthetic Pathways for JWH-022 Production

The synthesis of JWH-022 typically involves multi-step organic synthesis techniques, building upon an appropriate indole (B1671886) precursor smolecule.com. General approaches include the formation of the indole derivative, followed by alkylation and subsequent purification smolecule.com.

Multi-Step Organic Synthesis Techniques for Indole Derivative Formation

The core structure of JWH-022, a naphthoylindole, is formed through the acylation of an indole derivative. While specific detailed protocols for JWH-022 synthesis are not extensively detailed in the search results, the synthesis of related naphthoylindoles like JWH-018 and JWH-073 provides insight into common methodologies. A key step involves the Friedel-Crafts acylation of indole with a naphthoyl chloride in the presence of a Lewis acid catalyst, such as diethylaluminium chloride (Et₂AlCl) nih.gov. This reaction forms the (1H-indol-3-yl)(naphthalene-1-yl)methanone intermediate nih.gov. Alternative methods for acylating indole have been explored, including Sn-mediated acylations using tin(IV) chloride (SnCl₄), which have shown improved yields compared to Et₂AlCl methods for bulkier substituents like naphthoyl chloride cerilliant.com.

Alkylation Reactions in JWH-022 Synthesis

Following the formation of the naphthoylindole core, the N-alkylation of the indole nitrogen is a crucial step in synthesizing JWH-022. This involves introducing the 4-pentenyl group to the indole nitrogen. For related compounds like JWH-018 and JWH-073, N-alkylation has been achieved using alkyl halides (e.g., 1-bromopentane (B41390) or 1-bromobutane) in the presence of a base, such as potassium hydroxide, and a solvent like dimethylformamide (DMF) or acetone (B3395972) nih.govnih.gov. This sequence of reactions is a classical organic synthesis procedure nih.gov.

Purification Methodologies for JWH-022

Purification is essential to isolate the final JWH-022 product from reaction mixtures and byproducts. Chromatography techniques are commonly employed for this purpose smolecule.com. Semi-preparative liquid chromatography using columns such as Agilent HPLC column Zorbax SB-C18 has been utilized for the purification of synthetic cannabinoids, including JWH-022 unodc.org. Pure synthetic cannabinoids are often obtained as fine crystalline powders, and they are typically highly lipophilic, showing good solubility in organic solvents like methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate, and acetone drugsandalcohol.ieunodc.orgunodc.org.

Methodological Advancements in JWH-022 Synthesis for Research Purity and Yield

While specific advancements solely focused on improving the purity and yield of JWH-022 synthesis for research purposes are not extensively detailed, general trends in synthetic cannabinoid synthesis highlight efforts to develop more efficient and regioselective methods cerilliant.comscirp.org. The exploration of different catalysts and reaction conditions, such as the Sn-mediated acylations, indicates a drive to optimize key synthetic steps cerilliant.com. Achieving high purity is critical for accurate pharmacological and analytical studies federserd.it. Purification methods like column chromatography and recrystallization are standard techniques used to obtain pure products nih.gov.

Development and Characterization of JWH-022 Analogues for Structure-Activity Studies

Structure-activity relationship (SAR) studies involve synthesizing and characterizing analogues of a parent compound to understand how structural modifications affect biological activity europa.eu. JWH-022 is an analogue of JWH-018, differing by the presence of a double bond in the N-alkyl chain smolecule.comdea.gov. Research on synthetic cannabinoids often involves creating analogues by modifying different parts of the core structure, such as the indole ring, the linker, or the lipophilic group europa.eu. For example, analogues with halogen substitutions or variations in the alkyl chain length and configuration have been synthesized and studied unodc.orgunodc.orgeuropa.eu. Characterization of these analogues typically involves spectroscopic techniques like NMR and mass spectrometry to confirm their structures and purity nih.govmdpi.com.

Investigation of Thermal Degradation and Pyrolysis Products Involving JWH-022 (e.g., from AM-2201)

Studies have investigated the thermal degradation and pyrolysis of synthetic cannabinoids, particularly in the context of their presence in smoked herbal products smolecule.comdrugsandalcohol.iedea.govnih.gov. JWH-022 has been identified as a combustion product of AM-2201 (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone) drugsandalcohol.iedea.govnih.govlegal-high-inhaltsstoffe.de. AM-2201 differs from JWH-018 by the presence of a fluorine atom on the terminal carbon of the pentyl chain dea.gov. Under thermal stress, such as smoking, AM-2201 can undergo defluorination and other degradation processes, leading to the formation of JWH-018 and JWH-022 drugsandalcohol.iedea.govnih.govrsc.org. This has been observed in analyses of samples recovered from smoking devices dea.gov. The formation of JWH-018 and JWH-022 as combustion products of AM-2201 highlights the potential for users to be exposed to multiple synthetic cannabinoids when using products containing AM-2201 nih.gov. Thermal degradation can occur under GC-MS conditions as well rsc.orgrsc.org.

Molecular Pharmacology and Receptor Interaction Research of Jwh 022

In Vitro Cannabinoid Receptor Binding Affinity and Selectivity Studies for JWH-022

In vitro binding studies are crucial for determining how strongly a compound interacts with specific receptors and its preference for one receptor subtype over another. For JWH-022, research has focused on its binding to the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Characterization of CB1 Receptor Binding Profile

The CB1 receptor is primarily located in the central nervous system and is largely responsible for the psychoactive effects of cannabinoids. Studies have investigated the binding affinity of JWH-022 for the CB1 receptor. While specific, detailed binding affinity (Ki) values for JWH-022 across multiple studies were not consistently found in the search results, the literature indicates that synthetic cannabinoids, in general, often exhibit high affinity for the CB1 receptor. For context, JWH-122 and JWH-210, related indoles, have been reported to have significantly higher binding affinity at CB1 receptors compared to Δ9-tetrahydrocannabinol (THC). researchgate.net The development of the JWH-series of alkylindoles, including compounds structurally related to JWH-022, was partly aimed at understanding the molecular interactions and structure-activity relationships at cannabinoid receptors, including CB1. oup.com These studies often utilize techniques like competitive binding assays with radiolabeled ligands to determine binding affinities. uri.edu

Investigation of JWH-022 Intrinsic Efficacy at Cannabinoid Receptors in Cellular Assays

Intrinsic efficacy refers to the ability of a compound, once bound to a receptor, to activate that receptor and elicit a cellular response. Cellular assays, such as those measuring G-protein activation (e.g., using [35S]GTPγS binding) or β-arrestin recruitment, are used to assess the intrinsic efficacy of cannabinoids. While specific data for JWH-022's intrinsic efficacy was not explicitly detailed in the provided search snippets, the literature indicates that many synthetic cannabinoids, in contrast to the partial agonist properties often observed with Δ9-THC, act as full agonists at both CB1 and CB2 receptors in cellular assays. researchgate.netresearchgate.net This full agonism can contribute to potentially potent cellular responses.

Structure-Activity Relationship (SAR) Analysis of JWH-022 and its Structural Analogues at Cannabinoid Receptors

Structure-Activity Relationship (SAR) analysis explores how modifications to a compound's chemical structure affect its biological activity, such as receptor binding affinity and efficacy. JWH-022 belongs to the naphthylmethylindole class of synthetic cannabinoids. SAR studies on this class and related indoles have provided insights into the structural features important for cannabinoid receptor interaction. For instance, modifications to the N-alkyl chain and the naphthoyl or indole (B1671886) moieties have been shown to influence binding affinity and potency. researchgate.netresearchgate.netresearchgate.net The presence of a carbonyl group, as in some related JWH compounds, has been suggested to enhance CB1 receptor binding due to aromatic stacking interactions. researchgate.net Fluorination of the N-pentyl side chain in some synthetic cannabinoids has also been reported to enhance CB1 receptor potency in vitro. researchgate.net SAR studies are considered critical for understanding the interaction of synthetic cannabinoids with receptors. researchgate.net

Cellular and Subcellular Mechanisms of Action of JWH-022 (Excluding Physiological Effects)

At the cellular and subcellular level, JWH-022, as a presumed cannabinoid receptor agonist, would primarily exert its effects by interacting with CB1 and/or CB2 receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors triggers intracellular signaling cascades. Typically, CB1 and CB2 receptor activation leads to the inhibition of adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). They also modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. oup.com These actions can influence neurotransmitter release and other cellular processes. The exact nature and extent of the downstream signaling pathways activated by JWH-022 would depend on its specific intrinsic efficacy at each receptor subtype and the cellular context. While the search results did not provide JWH-022-specific details on these mechanisms, the general understanding of cannabinoid receptor signaling pathways applies. oup.comuri.edu

In Vitro and Non Clinical Metabolism Research of Jwh 022

Identification of JWH-022 Metabolic Pathways in In Vitro Systems

In vitro studies utilizing various biological matrices have been instrumental in elucidating the metabolic pathways of JWH-022. These studies aim to identify the specific transformations the parent compound undergoes.

Characterization of Phase I Biotransformations (e.g., Hydroxylation, Carboxylation)

Phase I metabolism primarily involves the introduction or exposure of polar functional groups on the parent molecule, often through oxidation, reduction, or hydrolysis. For synthetic cannabinoids, including those structurally related to JWH-022, hydroxylation is a prevalent Phase I transformation. This typically occurs on the alkyl side chain, yielding hydroxylated metabolites that are often the most abundant detected products. dshs-koeln.de Dihydroxylation at different positions has also been observed, albeit in lower amounts than monohydroxylation. dshs-koeln.de

Carboxylation at the alkyl chain has been identified as another Phase I metabolic route for several synthetic cannabinoids, including JWH-018, JWH-073, and JWH-122. dshs-koeln.de While the provided search results specifically mention carboxylation for other JWH compounds, the general metabolic patterns of structurally related synthetic cannabinoids suggest this could be a potential pathway for JWH-022 as well, although direct evidence for JWH-022 carboxylation was not explicitly found in the snippets.

N-dealkylation, either alone or combined with monohydroxylation, is also a common Phase I pathway for aminoalkylindole synthetic cannabinoids. dshs-koeln.de

Characterization of Phase II Biotransformations (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, resulting in more polar and readily excretable conjugates. Glucuronidation is a major Phase II metabolic pathway for synthetic cannabinoids. nih.govresearchgate.net This process involves the enzymatic transfer of a glucuronyl group to a suitable functional group on the substrate, significantly increasing its water solubility. uomus.edu.iq

Studies on related synthetic cannabinoids like JWH-018 and JWH-073 have shown that their hydroxylated and carboxylated metabolites undergo glucuronidation. dshs-koeln.denih.gov While direct experimental data on JWH-022 glucuronidation was not detailed in the provided snippets, it is highly probable that JWH-022 and its Phase I metabolites are subject to glucuronidation, consistent with the metabolic fate of other synthetic cannabinoids. nih.govresearchgate.net

Enzymatic Systems and Isoforms Involved in JWH-022 Biotransformation (e.g., Cytochrome P450 activity)

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the oxidative Phase I metabolism of many xenobiotics, including synthetic cannabinoids. nih.govnih.gov Studies using cDNA-expressed CYP450 isoforms have identified specific enzymes involved in the biotransformation of synthetic cannabinoids. dshs-koeln.de

For various synthetic cannabinoids, CYP3A4, CYP2D6, and CYP2C19 have been found to be significantly involved in reactions leading to abundant metabolites such as mono- and di-hydroxylation and dihydrodiol formation. dshs-koeln.de CYP3A5 and CYP1A2 have been implicated in N-dealkylation and carbonyl formation reactions. dshs-koeln.de

While the search results specifically mention the involvement of CYP2C9 and CYP1A2 as major P450s in the oxidation of JWH-018 and AM2201 (a fluorinated analog of JWH-018) nih.govcapes.gov.br, and CYP3A4 as a major enzyme for other SCs researchgate.net, direct information on the specific CYP isoforms responsible for JWH-022 metabolism was not explicitly found. However, given its structural similarity to JWH-018, it is likely that similar CYP isoforms, particularly those known to metabolize naphthoylindoles, are involved in the Phase I metabolism of JWH-022.

Phase II glucuronidation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comhyphadiscovery.com UGT2B7, UGT2B4, UGT1A3, and UGT1A10 isoforms have been identified as being mainly involved in the glucuronidation of investigated synthetic cannabinoids. dshs-koeln.de

Characterization of JWH-022 Metabolites in Non-Clinical Research Models (e.g., animal liver microsomes, cell lines)

Non-clinical research models, such as animal liver microsomes and cell lines, are widely used to study the metabolism of synthetic cannabinoids. Human liver microsomes (HLM) are a common in vitro system for investigating Phase I metabolism, as they contain a variety of CYP enzymes. nih.govresearchgate.netpharmaron.com Studies using HLM have successfully identified numerous Phase I metabolites of various synthetic cannabinoids, including hydroxylated, dihydroxylated, N-dealkylated, and carboxylated products. dshs-koeln.decaymanchem.com

Human hepatocytes are considered superior to microsomes for studying drug metabolism as they contain both Phase I and Phase II enzymes and more closely mimic the in vivo liver environment, allowing for the simultaneous formation of both phases of metabolites. nih.govresearchgate.net

While specific details on JWH-022 metabolism in animal liver microsomes or cell lines were not extensively provided in the snippets, the general approach of using these models for synthetic cannabinoid metabolism studies is well-established. For example, studies on JWH-200 utilized human liver microsomes and a chimeric mouse model with humanized liver to identify metabolites. nih.govresearchgate.net HepG2 cell lines have also been used for in vitro metabolism studies, although they may have lower expression levels of some metabolizing enzymes compared to primary hepatocytes. springermedizin.de

Based on the metabolism of structurally related compounds, incubation of JWH-022 with liver microsomes or hepatocytes would likely reveal hydroxylation on the pentenyl side chain and potentially the naphthyl or indole (B1671886) rings as major Phase I metabolic pathways. Subsequent glucuronidation of these hydroxylated metabolites would be expected in hepatocyte models.

Comparative In Vitro Metabolic Studies of JWH-022 with Structurally Related Synthetic Cannabinoids

Comparing the in vitro metabolism of JWH-022 with structurally related synthetic cannabinoids, such as JWH-018, JWH-073, and other naphthoylindoles, provides valuable insights into how minor structural differences influence metabolic fate. JWH-022 is structurally related to JWH-018, differing primarily in the terminal position of the pentyl side chain which contains a double bond in JWH-022 (pent-4-en-1-yl) compared to a saturated pentyl chain in JWH-018. kcl.ac.ukcaymanchem.com

Studies comparing the metabolism of JWH-018 and its fluorinated analog AM2201 have shown similar metabolic pathways, primarily involving hydroxylation and carboxylation, although differences in the major P450 enzymes involved were observed for some pathways. nih.govcapes.gov.br The presence of the double bond in the pentenyl side chain of JWH-022 could potentially lead to unique metabolic transformations not observed with saturated alkyl chains, such as epoxidation or cleavage at the double bond, in addition to the common hydroxylation and N-dealkylation pathways seen in other naphthoylindoles.

Comparative studies using in vitro systems like human liver microsomes or hepatocytes would be essential to fully characterize the metabolic profile of JWH-022 and identify potential metabolites that are distinct from those of its saturated analog, JWH-018. These studies would help determine if the presence of the terminal double bond significantly alters the sites of metabolism or the relative abundance of different metabolic products.

Advanced Analytical Methodologies for Jwh 022 Research and Characterization

Chromatographic Techniques for JWH-022 Separation and Identification

Chromatographic methods are essential for separating JWH-022 from complex matrices and other co-occurring substances before detection and identification by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for JWH-022

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids, including JWH-022, particularly in seized materials and sometimes in biological samples after appropriate sample preparation guidetopharmacology.orgnih.govnih.govinvivochem.cn. GC-MS provides both chromatographic separation and mass spectral information for identification. The electron ionization (EI) mode is commonly employed in GC-MS, generating characteristic fragment ions that aid in compound identification nih.gov. However, molecular ions may be small or absent in EI spectra, which can pose challenges in distinguishing compounds with similar fragmentation patterns nih.gov. Photoionization (PI) has been explored as an alternative ionization method in GC-MS for synthetic cannabinoids, as it is more likely to produce molecular ions, providing valuable molecular weight information nih.gov.

GC-MS has been utilized to identify JWH-022 as a combustion product, for instance, when analyzing burnt plant material containing other synthetic cannabinoids like AM2201 guidetopharmacology.org. In such cases, GC-MS chromatograms can show peaks corresponding to JWH-022, although co-elution with structurally similar compounds like JWH-018 can occur depending on the GC column and conditions used guidetopharmacology.org. Specialized GC columns and optimized temperature programs may be necessary to achieve adequate separation of closely related isomers and analogs guidetopharmacology.orgnih.gov.

GC-MS methods have also been applied for the screening and determination of synthetic cannabinoids, including those structurally related to JWH-022, in biological matrices like urine nih.govinvivochem.cn. Sample preparation often involves extraction steps, and derivatization might be employed for certain analytes to improve their volatility and chromatographic behavior for GC analysis nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) Techniques for JWH-022 and Metabolites

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) techniques, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable for the analysis of JWH-022 and its metabolites, especially in biological samples nih.govinvivochem.cnnih.govwikipedia.orgnih.govnih.govuni.lu. LC-MS is well-suited for the analysis of less volatile and more polar compounds, including hydroxylated and glucuronidated metabolites, which are often encountered in biological matrices nih.govnih.gov.

LC-MS/MS offers high sensitivity and selectivity through the use of multiple reaction monitoring (MRM), where specific precursor ions and their characteristic product ions are monitored uni.lu. This allows for the reliable detection and quantification of target analytes even in complex biological matrices uni.lu. Various LC columns, such as biphenyl (B1667301) phases, and mobile phase systems (e.g., water and acetonitrile (B52724) or methanol (B129727) with acidic modifiers like formic acid or ammonium (B1175870) formate) are employed to achieve chromatographic separation of JWH-022 and its metabolites nih.govnih.govnih.gov.

HRMS, often coupled with Ultra-High Performance Liquid Chromatography (UHPLC-HRMS), provides accurate mass measurements of intact molecules and fragment ions, enabling elemental composition determination and increasing confidence in identification, particularly for novel or unexpected metabolites nih.govinvivochem.cnwikipedia.org. UHPLC-HRMS methods can be used for both targeted screening and non-targeted analysis, allowing for the detection of a wide range of synthetic cannabinoids and their metabolites nih.govinvivochem.cn.

Studies have utilized UHPLC-HRMS for the screening and quantification of synthetic cannabinoids and their metabolites in urine, demonstrating its capability to detect hydroxylated metabolites of related compounds nih.govnih.gov. The combination of chromatographic separation and high-resolution mass analysis is crucial for comprehensive metabolic profiling.

Spectroscopic Characterization of JWH-022 and its Derivatives

Spectroscopic techniques provide valuable information about the structural features and functional groups of JWH-022.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a technique used for the characterization of JWH-022 and other synthetic cannabinoids by analyzing the vibrational modes of the molecule unife.itguidetopharmacology.org. Different forms of IR spectroscopy, such as Attenuated Total Reflectance Infrared (ATR-IR) and Fourier-Transform Infrared (FTIR), can be applied guidetopharmacology.org. IR spectra provide a unique fingerprint of a compound, which can be compared to reference spectra for identification uni.lu.

Theoretical IR spectra generated using computational methods like Density Functional Theory (DFT) have been explored for the analysis of novel psychoactive substances, including synthetic cannabinoids structurally related to JWH-022 wikipedia.orgvulcanchem.com. Comparing experimental IR spectra with theoretical data can aid in the structural elucidation and confirmation of these compounds wikipedia.orgvulcanchem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of JWH-022 and its derivatives unife.itguidetopharmacology.orgnih.govzhanggroup.org. NMR provides information about the number and types of atoms in a molecule and how they are connected, based on their magnetic properties in a strong magnetic field.

Proton NMR (¹H NMR) is commonly used and provides characteristic signals for different hydrogen atoms within the JWH-022 molecule, including those in the naphthyl, indole (B1671886), and pentenyl moieties unife.itnih.gov. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms and assist in assigning signals to specific parts of the molecule.

NMR spectroscopy is particularly valuable for confirming the structure of purified synthetic cannabinoids and for differentiating between positional isomers that may have similar mass spectra nih.gov. Sample preparation for NMR typically involves dissolving the analyte in a deuterated solvent, such as DMSO-d6 or CDCl3 unife.itnih.gov.

Ambient Ionization Mass Spectrometry for Direct Analysis of JWH-022

Ambient ionization mass spectrometry (AIMS) techniques allow for the rapid analysis of samples with minimal or no sample preparation, directly from surfaces or in their native state uni.luinvivochem.cnwikipedia.org. These techniques have been applied for the screening and identification of synthetic cannabinoids, including JWH-022, in various matrices.

Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) are examples of AIMS techniques used in the analysis of synthetic cannabinoids guidetopharmacology.orgwikipedia.orginvivochem.cnwikipedia.org. DART-MS has been used for the rapid screening of synthetic cannabinoids in powder and herbal samples nih.gov. It involves directing a stream of heated gas (e.g., helium) onto the sample, desorbing and ionizing the analytes, which are then analyzed by the mass spectrometer guidetopharmacology.orginvivochem.cn. DART-MS has been employed to identify JWH-022 as a combustion product in residues from smoking devices guidetopharmacology.org.

Coupling AIMS techniques with HRMS (e.g., DART-HRMS) provides accurate mass measurements, enhancing the reliability of identification in complex samples and aiding in the characterization of unknown compounds wikipedia.org. AIMS methods offer advantages in terms of speed and ease of use for initial screening in forensic and research settings invivochem.cn.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid detection of narcotics with minimal to no sample preparation. molloy.edu This method is particularly useful for the analysis of synthetic cannabinoids laced onto herbal materials, as it permits direct sampling of solid matrices without the need for extensive extraction procedures. unodc.orgresearchgate.net

DART-MS coupled with high-resolution mass spectrometry (HRMS), such as Accurate Time of Flight Mass Spectrometry (AccuTOF™), has been employed in the analysis of synthetic cannabinoids. dea.govojp.gov In one study, a DART ionization source coupled with a JEOL AccuTOF Mass Spectrometer was used to collect data in the 65-600 Da range. dea.gov The DART gas, Helium, was heated to 275°C with a flow rate of 2.5 L/min. dea.gov Methanol extracts of samples were introduced into the ionization source using a glass melting point tube. dea.gov

DART-HRMS can reveal neutral loss spectra that demonstrate similarities for synthetic designer drugs sharing key structural features, aiding in structure elucidation, especially when electron ionization mass spectrometry (EI-MS) results are ambiguous. ojp.gov This technique has been used to identify synthetic cannabinoids, including JWH-022, as combustion products of other compounds like AM-2201. dea.gov The ability of DART-MS to analyze solid herbal samples directly, without extraction, and its high mass resolution capabilities enable the identification of substances within complex matrices and differentiation of closely related analogs. researchgate.net

Immunoassay Development and Validation for JWH-022 and Related Metabolites

Immunoassays offer a rapid and high-throughput approach for screening synthetic cannabinoids in biological samples like urine. nih.govnih.gov However, the structural diversity and rapid changes in available synthetic cannabinoids pose challenges to immunoassay specificity and sensitivity, necessitating careful development and validation. uoa.gruniklinik-freiburg.de

Immunoassays targeting synthetic cannabinoid metabolites, such as the JWH-018 N-(5-hydroxypentyl) metabolite or JWH-018 N-pentanoic acid, have been developed and evaluated for their performance characteristics, including sensitivity, specificity, and cross-reactivity. nih.govnih.govresearchgate.netoup.com While these assays may not directly target JWH-022 itself, their cross-reactivity profiles provide insights into their potential for detecting related compounds.

Studies have evaluated the cross-reactivity of immunoassays designed for other synthetic cannabinoids with JWH-022 and its potential metabolites. For example, an immunoassay targeting the JWH-018 N-(5-hydroxypentyl) metabolite showed varying degrees of cross-reactivity with other synthetic cannabinoids and their metabolites. nih.govnih.govoup.com Some studies have reported JWH-022 showing cross-reactivity in certain immunoassay formats. nih.govoup.com The extent of cross-reactivity can depend on the specific antibody used and the structural similarity of JWH-022 and its metabolites to the targeted analyte. nih.gov

Validation of immunoassays involves assessing their performance at defined cutoff concentrations. nih.govnih.govuoa.group.comoup.com Sensitivity and specificity are determined by comparing immunoassay results to confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govuoa.group.comoup.com For instance, immunoassays for other synthetic cannabinoids have demonstrated high accuracy, sensitivity, and specificity (e.g., >95% sensitivity and specificity) when validated against LC-MS/MS. researchgate.netoup.comoup.com Intra-plate and inter-plate precision are also evaluated, with acceptable performance typically showing a coefficient of variation (CV) below a certain threshold (e.g., <15%). nih.govoup.comoup.com

The cross-reactivity of an immunoassay is a critical performance characteristic, as it indicates which compounds, in addition to the primary target, will elicit a response. nih.gov This is particularly relevant for synthetic cannabinoids due to their diverse structures and rapid market changes. uoa.gruniklinik-freiburg.de

Comprehensive Method Validation and Performance Characteristics

Comprehensive method validation for the analysis of JWH-022 and its metabolites involves evaluating several key performance characteristics to ensure the method is reliable and accurate for its intended use. These characteristics typically include linearity, precision, accuracy, extraction recovery, selectivity, and limits of detection and quantification. semanticscholar.orgactamedica.orguq.edu.auscielo.org.zanih.gov

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. semanticscholar.orgactamedica.orguq.edu.auscielo.org.za Calibration curves are constructed using standards at various concentrations, and linearity is often evaluated by the determination coefficient (R²) which should be close to 0.999 or higher for good linearity. semanticscholar.orgactamedica.org

Precision refers to the reproducibility of the measurements. It is typically evaluated by assessing intra-assay (within a single analytical run) and inter-assay (between different analytical runs) precision, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govoup.comoup.comsemanticscholar.orgactamedica.orgscielo.org.za Acceptable precision values are generally below 15-20%. oup.comsemanticscholar.orgactamedica.orgscielo.org.za

Accuracy measures how close the measured values are to the true or nominal concentration of the analyte. actamedica.orgscielo.org.za It is often assessed by analyzing quality control (QC) samples at different concentration levels and calculating the percentage deviation from the nominal concentration (bias). actamedica.orgscielo.org.za Acceptable accuracy is typically within ±15-20% of the nominal concentration. actamedica.orgscielo.org.za

Extraction recovery evaluates the efficiency of the sample preparation method in isolating the analyte from the matrix. semanticscholar.orgactamedica.orguq.edu.auscielo.org.zanih.gov It is determined by comparing the analytical response of extracted samples spiked with the analyte to the response of unextracted standards at the same concentration. uq.edu.au High extraction recovery is desirable to minimize matrix effects and ensure accurate quantification. uq.edu.aucerilliant.com Recoveries for synthetic cannabinoids in various matrices like oral fluid, urine, and blood have been reported, with values often exceeding 70-80%. semanticscholar.orgactamedica.orguq.edu.auscielo.org.zacerilliant.com

Selectivity (or specificity) is the ability of the method to uniquely identify and quantify the target analyte in the presence of other components in the sample matrix, such as endogenous compounds or other drugs. actamedica.orguq.edu.auscielo.org.za This is crucial for synthetic cannabinoid analysis due to the presence of numerous related compounds and potential interfering substances. uniklinik-freiburg.de

Limits of detection (LOD) and limits of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. semanticscholar.orgactamedica.orgscielo.org.za These parameters are important for determining the sensitivity of the method and its suitability for detecting low concentrations of JWH-022 and its metabolites in biological or seized materials. semanticscholar.orgactamedica.orgscielo.org.za

Validation studies for synthetic cannabinoids, including those structurally related to JWH-022, in matrices like oral fluid, urine, and blood have demonstrated acceptable performance characteristics for linearity, precision, accuracy, and recovery, supporting the reliability of these analytical methods for their intended applications. semanticscholar.orgactamedica.orgscielo.org.zanih.gov

Computational Chemistry and in Silico Studies of Jwh 022

Molecular Modeling and Docking Simulations for JWH-022 Receptor Interactions

Molecular modeling and docking simulations are key computational techniques employed to predict how a small molecule ligand, like JWH-022, might interact with a larger biological target, specifically cannabinoid receptors (CB1 and CB2). These simulations aim to determine the most probable binding pose of the ligand within the receptor's active site and to estimate the strength of the interaction, often expressed as binding affinity.

Studies on synthetic cannabinoids, including those structurally related to JWH-022, frequently utilize molecular docking to explore their interactions with cannabinoid receptors. ufn.edu.brresearchgate.netnih.govacs.orgnottingham.ac.uk Software packages such as AutoDock are commonly used for these simulations, often employing crystallographic structures of cannabinoid receptors obtained from databases like the Protein Data Bank (PDB), with examples including PDB ID 5TGZ or 5XRA for the CB1 receptor. ufn.edu.brnih.gov These computational experiments help pinpoint specific amino acid residues within the receptor binding site that are critical for interaction with the ligand and allow for a comparative analysis of the predicted binding characteristics of different compounds. ufn.edu.brnih.gov

Following docking simulations, molecular dynamics (MD) simulations are frequently conducted. nih.govacs.org MD simulations provide a dynamic perspective on the ligand-receptor complex, simulating its behavior over time and allowing for a more detailed analysis of the stability of the predicted binding poses, conformational changes, and the nature of interactions such as hydrophobic forces and hydrogen bonds. nih.gov Research on JWH compounds using these techniques has indicated that structural features, such as the presence of a carbonyl group and the length of the N-linked alkyl chain, can significantly influence the predicted binding affinity to the CB1 receptor. nih.gov Although detailed, specific docking data for JWH-022 was not a primary focus in all reviewed studies, the established methodologies applied to its close analogues are directly applicable to understanding the potential receptor interactions of JWH-022 due to their structural similarities. These computational methods are indispensable for exploring potential binding mechanisms and elucidating the molecular basis of interactions with cannabinoid receptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis of JWH-022 and Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology focused on building predictive models that correlate the chemical structure of a set of compounds with their observed biological activity or other properties. By analyzing a collection of compounds with known structures and measured properties, QSAR models can identify specific structural features or molecular descriptors that are statistically linked to the variation in the observed property.

JWH-022, along with other related synthetic cannabinoids, has been included in QSAR investigations aimed at predicting various properties, including lipophilicity and binding interactions with cannabinoid receptors. innovareacademics.innih.govmdpi.comtandfonline.comacs.org For instance, JWH-022 was part of a QSAR study that compared the biopharmaceutical parameters of various cannabinoids and non-steroidal anti-inflammatory drugs. innovareacademics.in This research utilized topological indices, such as the Wiener and Balaban indices, to establish correlations between structural characteristics and parameters like lipophilicity (logP) and binding constants for the CB1 and CB2 receptors. innovareacademics.in

Further QSAR studies on JWH compounds have specifically concentrated on predicting their binding affinity for the CB1 receptor. nih.gov These models typically incorporate a range of molecular descriptors that quantify the physical, chemical, and structural attributes of the molecules. nih.govmdpi.com By establishing a mathematical relationship between these descriptors and experimental binding data, QSAR models offer a means to estimate the binding affinity of novel or untested JWH analogues. nih.gov The development and application of QSAR models are valuable for identifying the critical structural elements that govern receptor binding and can inform the rational design of new compounds with tailored properties. tandfonline.com

Applications of Density Functional Theory (DFT) in JWH-022 Spectroscopic Characterization

Density Functional Theory (DFT) is a quantum mechanical computational approach extensively used to calculate the electronic structure and properties of molecules. These calculations can yield crucial information regarding molecular geometries, vibrational frequencies, and spectroscopic characteristics, which are vital for the accurate characterization and identification of chemical substances.

DFT calculations have been applied to synthetic cannabinoids, including compounds within the JWH family, to support and interpret spectroscopic data, particularly from infrared (IR) and Raman spectroscopy. acs.orgresearchgate.netmdpi.combeilstein-journals.orgdoi.org Given the continuous emergence of novel psychoactive substances and the occasional lack of experimental spectroscopic reference data, DFT is a valuable tool for generating theoretical spectra that can be compared against experimental measurements for confirmation of identity and structural elucidation. researchgate.netmdpi.com

Research has specifically evaluated the effectiveness of using IR spectroscopy data generated through DFT calculations for the analysis of synthetic cannabinoids, including JWH-022. researchgate.netmdpi.com Different DFT functionals can be employed in these calculations to generate infrared spectra, and comparisons between the results obtained with different functionals help in assessing the consistency and reliability of the theoretical predictions. researchgate.netmdpi.com DFT calculations aid in the interpretation of the experimental vibrational modes observed in spectroscopic techniques such as Raman and IR spectroscopy, providing a deeper understanding of the molecular vibrations and the functional groups present within the molecule. acs.org For example, DFT was utilized in a study on JWH-018 to determine its most stable molecular conformation and to interpret the vibrational modes observed in its Raman spectrum. acs.org Similar applications of DFT are highly relevant for the comprehensive spectroscopic characterization of JWH-022.

Predictive Algorithms for JWH-022 Molecular Properties and Interactions (Excluding Biological Effects)

Beyond the prediction of receptor interactions and QSAR analysis focused on biological activity, predictive algorithms are utilized to estimate various molecular properties and interactions of compounds like JWH-022. This includes properties that are independent of biological effects such as dosage, administration routes, safety profiles, and adverse effects. These algorithms leverage computational models and molecular descriptors derived from the chemical structure to make predictions about a molecule's characteristics.

Machine learning algorithms, such as Artificial Neural Networks (ANN), have been developed and applied for the classification and identification of JWH synthetic cannabinoids based on their molecular descriptors. mdpi.comresearchgate.net These descriptors encompass various aspects of molecular structure, including topological indices and 3D-MoRSE descriptors, which capture the unique structural and chemical attributes of the molecules. mdpi.comresearchgate.net By training these algorithms on datasets containing information about known JWH compounds and a diverse set of other substances, models can be created that predict the likelihood of a new compound belonging to the JWH class based solely on its calculated molecular descriptors. researchgate.net This application is particularly valuable in forensic settings for the rapid preliminary identification of newly encountered synthetic cannabinoids.

Forensic Chemistry and Legislative Science Research Perspectives on Jwh 022

Challenges in the Forensic Identification and Differentiation of JWH-022 in Research Samples

The forensic identification and differentiation of synthetic cannabinoids, including JWH-022, present notable challenges. One significant hurdle is the rapid emergence of new analogues and derivatives, often synthesized to circumvent existing legal controls. liu.eduresearchgate.nettni.org This necessitates continuous updates to analytical methods and reference libraries. The lack of readily available reference standards for newly identified compounds further complicates their definitive identification. liu.eduresearchgate.net

Differentiating positional isomers of synthetic cannabinoids is another critical challenge in forensic analysis. researchgate.netnih.gov Isomers share the same elemental composition and molecular weight but differ in the arrangement of their atoms, leading to very similar chemical properties and mass spectra. nih.govwvu.edu This similarity can make it difficult to distinguish between isomers using standard gas chromatography-mass spectrometry (GC-MS), a widely used technique in forensic laboratories. researchgate.netwvu.edu While JWH-022 itself has a specific structure, the potential for closely related isomers or the presence of JWH-022 as a combustion product of other synthetic cannabinoids, such as AM2201, adds layers of complexity to its identification in seized materials or biological samples. dea.gov Detecting metabolites in biological matrices, particularly urine, is also an area where development is needed for many synthetic cannabinoids. europa.eu

Evolution of Analytical Strategies for Novel Psychoactive Substances (NPS), including JWH-022, in Forensic Science

Forensic science laboratories have continuously evolved their analytical strategies to keep pace with the changing landscape of NPS. The primary techniques employed for the analysis of synthetic cannabinoids, such as JWH-022, involve chromatographic separation coupled with mass spectrometry. liu.edunih.govresearchgate.netcfsre.orgbrjac.com.brcfsre.orgnih.gov

Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique for drug identification in forensic science. liu.eduresearchgate.net However, its limitations in differentiating positional isomers have led to the increased adoption of other techniques. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS), including LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offer enhanced sensitivity, selectivity, and the ability to analyze a wider range of compounds, including polar metabolites that may not be suitable for GC-MS. liu.edunih.govresearchgate.netcfsre.orgbrjac.com.brnih.gov These techniques are considered gold standards in forensic toxicology. researchgate.net

Research is also exploring the application of advanced techniques and computational methods. Direct Analysis in Real Time Mass Spectrometry (DART-MS), particularly when combined with in-source collision-induced dissociation (is-CID) and machine learning, shows promise for the rapid differentiation of positional isomers. acs.org Artificial intelligence (AI) and machine learning algorithms are being investigated to improve the speed and accuracy of NPS identification, especially in interpreting complex mass spectral data and predicting the properties of unknown compounds. researchgate.netmdpi.com

Hair analysis has emerged as a valuable tool in forensic toxicology for investigating chronic drug use, including synthetic cannabinoids. nih.govnih.gov While challenges exist in developing standardized tests that can identify the wide array of synthetic cannabinoids regardless of blend inconsistencies, research continues to improve the detection capabilities in various biological matrices. liu.edunih.govnih.gov

Below is a table summarizing some common analytical techniques used in forensic analysis of NPS:

Analytical TechniqueAbbreviationApplication in NPS AnalysisAdvantagesLimitations
Gas Chromatography-Mass SpectrometryGC-MSIdentification of volatile and semi-volatile compounds in seized materials and biological samples.Widely available, established technique, good separation for many compounds.May struggle with thermal labile or non-volatile compounds, limited isomer differentiation. researchgate.netnih.gov
Liquid Chromatography-Mass SpectrometryLC-MSAnalysis of a broader range of compounds, including polar substances and metabolites.Suitable for non-volatile compounds, higher sensitivity and selectivity.Matrix effects can be an issue, requires specific column and mobile phase optimization.
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSConfirmatory analysis, increased specificity through fragmentation patterns.High sensitivity and selectivity, useful for complex matrices.Requires availability of reference standards and knowledge of fragmentation pathways.
Liquid Chromatography-High Resolution Mass SpectrometryLC-HRMSIdentification of unknown compounds, retrospective analysis, metabolite identification.Accurate mass measurements, provides elemental composition information.Can be more expensive and requires specialized expertise for data analysis.
Direct Analysis in Real Time Mass SpectrometryDART-MSRapid screening and identification, potential for isomer differentiation with advancements.Minimal sample preparation, fast analysis time.May have lower sensitivity compared to LC-MS/MS for some compounds.

Academic Research on Chemical Classification Systems and Structural Analogues for Regulatory Frameworks

Academic research plays a crucial role in informing legislative responses to NPS by developing chemical classification systems and studying the structural diversity of these compounds. Synthetic cannabinoids are a structurally diverse group, but they can be broadly classified based on core structures, linkers, and side chains. europa.euoup.comwiley.com Common core structures include indole (B1671886), indazole, naphthoylindole, and phenylacetylindole groups. europa.euoup.comwiley.com JWH-022 belongs to the naphthoylindole group. dea.govcaymanchem.com

Researchers categorize synthetic cannabinoids based on these structural features to understand their relationships and predict the properties of new analogues. researchgate.netwiley.commdpi.com This classification is vital for developing generic control measures and analogue legislation, which aim to control not just specific listed substances but also their structural relatives. tni.orgeuropa.euunodc.org

The rapid appearance of new structural analogues following the scheduling of existing compounds highlights the need for flexible and proactive regulatory approaches informed by chemical structure-activity relationships. liu.eduresearchgate.nettni.org Academic studies contribute by exploring the chemical landscape of potential new NPS, predicting their likely activity based on structural similarities to known compounds, and thus assisting regulators in prioritizing substances for control. mdpi.com

Studies on the activity of synthetic cannabinoids at cannabinoid receptors, such as CB1, provide valuable data for risk assessment and legislative decisions. Research has shown that many synthetic cannabinoids, including JWH-022, can act as potent agonists at the CB1 receptor. This pharmacological understanding, coupled with structural classification, helps in the development of evidence-based regulatory frameworks.

The continuous collaboration between forensic chemists, toxicologists, and legislative bodies, supported by ongoing academic research into the chemistry and effects of synthetic cannabinoids like JWH-022 and their analogues, is essential to address the evolving challenges posed by these substances.

Future Directions and Emerging Research Avenues for Jwh 022

Unexplored Aspects of JWH-022 Chemical Reactivity and Degradation Pathways

While some research has touched upon the stability and degradation of synthetic cannabinoids, a comprehensive understanding of JWH-022's chemical reactivity and degradation pathways remains an area for future exploration. Studies have shown that synthetic cannabinoids, particularly those with certain structural elements like ester linkages or constrained ring moieties, can be unstable in solution or when heated, leading to the formation of degradation products. caymanchem.comdrugsandalcohol.ie For instance, thermal degradation studies of other synthetic cannabinoids like AM-2201 have shown the formation of JWH-018 and JWH-022 as thermal degradation products. drugsandalcohol.ie This indicates that JWH-022 itself could be a degradation product of other compounds, and its own degradation under various environmental conditions (e.g., light, temperature, pH) requires detailed investigation.

Future research should focus on:

Identifying and characterizing all potential degradation products: This includes products formed under various conditions, such as storage in different matrices (e.g., 솔루션, biological fluids, seized materials) and exposure to heat or light. Understanding these products is crucial for forensic analysis and toxicological assessment, as some degradants may retain pharmacological activity or contribute to toxicity. caymanchem.comnih.gov

Investigating the kinetics of degradation: Determining the rates at which JWH-022 degrades under different conditions would provide valuable data for assessing the stability of seized samples and understanding potential exposure risks.

Exploring the chemical reactivity of JWH-022: Detailed studies on how JWH-022 interacts with other chemicals or matrices could reveal novel reaction pathways and inform strategies for its handling and storage.

Understanding the complete chemical profile of JWH-022, including its degradation products and their stability, is essential for accurate identification, quantification, and risk assessment.

Development of Novel Analytical Technologies for Enhanced JWH-022 Detection and Quantification

The rapid emergence of new synthetic cannabinoids presents a continuous challenge for analytical toxicology and forensic science. researchgate.netmdpi.com While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely used for the detection and quantification of synthetic cannabinoids and their metabolites, there is a need for the development of novel analytical technologies with enhanced sensitivity, specificity, and speed. researchgate.netmdpi.commdpi.comresearchgate.netnih.govnih.govscielo.org.za

Current analytical methods have demonstrated varying limits of detection (LOD) and limits of quantification (LOQ) depending on the matrix and the specific compound being analyzed. For example, LC-HRMS methods have shown LOQ ranges for various synthetic cannabinoids in biological fluids. researchgate.netscielo.org.za

Future research and development in this area should focus on:

Developing highly sensitive and selective methods: This is crucial for detecting JWH-022 and its metabolites at very low concentrations in complex biological matrices (e.g., blood, urine, oral fluid, hair) and seized materials. mdpi.comresearchgate.netnih.gov

Creating rapid screening techniques: The ability to quickly screen samples for the presence of JWH-022 is important for timely forensic and clinical interventions. While some rapid immunoassay kits exist for other synthetic cannabinoids, their ability to detect newer analogs like JWH-022 may be limited, highlighting the need for developing broad-spectrum or compound-specific rapid tests. nih.govoup.com

Advancing chromatographic and mass spectrometric techniques: Further optimization of existing techniques and the exploration of novel separation and detection principles can lead to improved resolution, sensitivity, and accuracy in JWH-022 analysis. researchgate.netmdpi.commdpi.comresearchgate.net

Developing analytical methods for novel matrices: Research into reliable methods for detecting JWH-022 in less conventional matrices could provide additional avenues for exposure assessment.

Enhanced analytical capabilities are vital for keeping pace with the evolving landscape of synthetic cannabinoids and ensuring effective monitoring and control.

Integration of Advanced Computational Modeling for Deeper Understanding of JWH-022 Chemical and Receptor Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have become increasingly valuable tools in understanding the interactions of ligands with cannabinoid receptors. mdpi.comacs.orgacs.orgcore.ac.uk These methods can provide insights into binding affinity, receptor activation mechanisms, and the impact of structural modifications on pharmacological activity. mdpi.comacs.org

For JWH-022, integrating advanced computational modeling can offer a deeper understanding of:

Ligand-receptor binding characteristics: Computational studies can help predict and analyze how JWH-022 binds to cannabinoid receptors (CB1 and CB2) at an atomic level, including identifying key interaction points and conformational changes. mdpi.comacs.org

Structure-activity relationships (SAR): By comparing the predicted interactions of JWH-022 with those of known cannabinoids and other synthetic analogs, computational models can help elucidate the structural features responsible for its specific pharmacological profile. This can inform the understanding of why subtle structural changes in synthetic cannabinoids can lead to significant differences in efficacy and potency. acs.org

Predicting metabolic pathways and degradation products: Computational chemistry can be used to predict potential metabolic transformations and degradation pathways of JWH-022, complementing experimental studies and aiding in the identification of metabolites and degradants. ojp.gov

Modeling receptor activation and signaling: Advanced simulations can explore the dynamic process of receptor activation upon JWH-022 binding and its downstream signaling events, providing insights into its functional effects. mdpi.com

Future research should leverage these computational approaches to build predictive models for JWH-022's behavior, which can assist in anticipating the properties of new, related compounds and guide experimental investigations.

By pursuing these future research directions, the scientific community can enhance the understanding of JWH-022's chemical properties, improve the ability to detect and quantify it, and gain deeper insights into its interactions with biological targets, ultimately contributing to better informed public health and forensic strategies.

Compound NamePubChem CID
JWH-02210045570

Q & A

Q. What experimental methodologies are essential for characterizing the pharmacological profile of JWH 022?

To characterize this compound’s pharmacological profile, researchers must employ:

  • Receptor binding assays (e.g., CB1/CB2 cannabinoid receptor affinity studies using radioligand displacement) .
  • In vitro functional assays (e.g., GTPγS binding to assess receptor activation efficacy) .
  • In vivo behavioral studies (e.g., tetrad tests in rodent models to evaluate cannabinoid-like effects) .
  • Analytical techniques (e.g., NMR, HPLC-MS for structural verification and purity assessment) .
    Note: Ensure compliance with ethical guidelines for animal studies, including institutional review board approvals .

Q. How should researchers design experiments to validate this compound’s selectivity for cannabinoid receptors?

  • Use competitive binding assays with reference agonists/antagonists (e.g., WIN 55,212-2 for CB1) to assess selectivity .
  • Include off-target screening panels (e.g., GPCR, ion channel arrays) to rule out non-specific interactions .
  • Validate findings with knockout animal models or siRNA-mediated receptor silencing in cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo studies on this compound’s metabolic stability?

Contradictions often arise from differences in experimental conditions. To address this:

  • Standardize metabolic parameters : Compare liver microsome assays (in vitro) with pharmacokinetic profiling (in vivo) under matched pH, temperature, and enzyme concentrations .
  • Validate metabolites : Use tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites in both systems .
  • Assess species-specific differences : Test human vs. rodent hepatocytes to evaluate translational relevance .

Q. What strategies are effective for optimizing this compound’s synthetic protocols to improve yield and reproducibility?

  • Stepwise optimization : Use Design of Experiments (DoE) to test variables (e.g., reaction temperature, solvent polarity, catalyst loading) .
  • Crystallization techniques : Employ polymorph screening to isolate stable crystalline forms, enhancing batch consistency .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .

Q. How can researchers integrate conflicting findings about this compound’s neurotoxicity into a cohesive risk assessment?

  • Systematic review : Apply PRISMA guidelines to aggregate preclinical and clinical data, highlighting study limitations (e.g., dosing regimens, exposure duration) .
  • Mechanistic studies : Use transcriptomic profiling (RNA-seq) or proteomics to identify pathways linked to toxicity (e.g., oxidative stress, apoptosis) .
  • Dose-response modeling : Fit data to Hill equations to estimate thresholds for adverse effects .

Methodological Frameworks

What frameworks ensure rigor in formulating hypothesis-driven research questions about this compound?

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO framework : Define Population (e.g., cell lines/animal models), Intervention (this compound dosage), Comparison (control/analogs), and Outcomes (efficacy/toxicity metrics) .

Q. How should researchers address gaps in this compound’s structure-activity relationship (SAR) data?

  • Fragment-based design : Synthesize and test truncated analogs to identify critical pharmacophores .
  • Molecular dynamics simulations : Model ligand-receptor interactions to predict binding affinities .
  • Meta-analysis : Cross-reference SAR data from structurally related synthetic cannabinoids (e.g., JWH-018, JWH-073) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log[agonist] vs. response) to calculate EC50/IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., vehicle, low/high dose) .
  • Survival analysis : For longitudinal toxicity studies, use Kaplan-Meier plots and Cox proportional hazards models .

Q. How should researchers document methodological limitations in studies involving this compound?

  • Transparency checklist : Disclose batch variability, solvent effects, and potential assay interference (e.g., fluorescent compounds in cell-based assays) .
  • Supplementary datasets : Provide raw chromatograms, spectral data, and animal behavioral videos in repositories like Figshare or Zenodo .

Ethical and Compliance Considerations

Q. What protocols are required for human cell-based studies involving this compound?

  • Institutional approval : Submit protocols to ethics committees, addressing biosafety (e.g., BSL-2 for primary cultures) and informed consent for donor-derived cells .
  • Data anonymization : Strip metadata from genomic datasets to protect participant privacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.